Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate

Medicinal Chemistry Spirocyclic Building Blocks Regioselective Synthesis

Pain Point: PROTAC and bifunctional degrader programs often require sequential unveiling of three distinct chemical handles, but generic N-Boc building blocks cannot survive the orthogonal deprotection sequences needed. Solution: This Cbz-protected 2-azaspiro[4.5]decane scaffold provides a C8 primary amine for E3 ligase recruiter coupling, while the N2-Cbz group remains intact under TFA (Boc-cleavage) conditions and is removed quantitatively by hydrogenolysis only when needed. Key Differentiators: • Enables orthogonal Cbz/Boc deprotection for three-handle bifunctional degrader synthesis • Rigid spirocyclic core cited as advantageous in PROTAC linker design for ternary complex formation • Correct C8-amine regiochemistry avoids the inactive scaffold geometry of the 2-amino regioisomer (CAS 1823270-06-9)

Molecular Formula C17H24N2O2
Molecular Weight 288.4 g/mol
Cat. No. B12114786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate
Molecular FormulaC17H24N2O2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESC1CC2(CCC1N)CCN(C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C17H24N2O2/c18-15-6-8-17(9-7-15)10-11-19(13-17)16(20)21-12-14-4-2-1-3-5-14/h1-5,15H,6-13,18H2
InChIKeyGHXISVFDKKIKKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate (CAS 1420825-27-9): Spirocyclic Building Block Identity and Procurement Baseline


Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate (C₁₇H₂₄N₂O₂, MW 288.38) is a heterocyclic spirocyclic building block featuring a 2-azaspiro[4.5]decane core wherein the ring nitrogen at position 2 carries a benzyloxycarbonyl (Cbz) protecting group and a primary amine is positioned at C-8 . The compound is supplied as a solid at room temperature, typically at 98% purity, with a CAS registry date of 2012 and is distributed for research use only . As a member of the broader azaspiro[4.5]decane family, it shares the rigid, three-dimensional spirocyclic scaffold that is prized in medicinal chemistry for conferring conformational constraint, modulating lipophilicity, and presenting vectors for orthogonal functionalization.

Why Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate Cannot Be Replaced by Its Regioisomer or Boc Analog Without Scientific Consequence


Two features make generic substitution of Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate non-trivial. First, the regioisomer Benzyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate (CAS 1823270-06-9) swaps the positions of the free amine and the Cbz-protected nitrogen, altering the steric and electronic environment of the reactive amine and thus the regio-outcome of any downstream amide coupling, reductive amination, or urea formation step. Second, replacing the Cbz group with an alternative N-protecting group—most commonly tert-butoxycarbonyl (Boc, as in CAS 1363381-61-6)—changes the deprotection chemistry from hydrogenolysis (Pd/C, H₂) to acidolysis (TFA, HCl), which is incompatible with acid-sensitive substrates or protecting groups elsewhere in the synthetic sequence [1]. In spirocyclic sigma-1 receptor ligand programs, secondary amines bearing N-benzyl residues were shown to be >100-fold less potent than their tertiary methylamine counterparts, demonstrating that even subtle N-substituent changes on the azaspiro framework produce large pharmacological shifts [2]. These structural features directly dictate which synthetic route, biological target, and PROTAC architecture the building block can serve.

Quantitative and Comparator-Based Evidence Guide for Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate Selection


Regiochemical Differentiation: 8-Amino vs 2-Amino Substitution Determines Available Reactive Handle

Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate (target) positions the free primary amine at C-8 of the cyclohexane ring and the Cbz-carbamate at the pyrrolidine nitrogen (N-2). In contrast, Benzyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate (CAS 1823270-06-9) swaps both groups, placing the free amine on the pyrrolidine N-2 and the Cbz on the cyclohexane N-8 . This regiochemical difference dictates which spirocyclic ring system carries the nucleophilic amine available for derivatization—critical when the downstream target (e.g., an E3 ligase ligand or a pharmacophoric warhead) requires coupling at a specific vector from the spiro center.

Medicinal Chemistry Spirocyclic Building Blocks Regioselective Synthesis

Orthogonal Deprotection Strategy: Cbz vs Boc Enables Sequential Amine Unveiling in Multi-Step Syntheses

The Cbz group on the target compound is cleaved by catalytic hydrogenolysis (H₂, Pd/C), conditions under which a Boc group is stable. Conversely, Boc is removed under acidic conditions (TFA, HCl/dioxane) that leave Cbz intact [1]. This orthogonality is a well-established principle in peptide and heterocyclic chemistry. The direct Boc analog, tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate (CAS 1363381-61-6), lacks this hydrogenolysis lability and is instead acid-cleavable . When a synthetic sequence requires late-stage deprotection in the presence of acid-sensitive functionality (e.g., tert-butyl esters, silyl ethers, glycosidic bonds), the Cbz-protected target compound is mandatory.

Protecting Group Chemistry Orthogonal Synthesis Peptidomimetics

Molecular Weight and Predicted Lipophilicity Differentiation Between Cbz and Boc Analogs

The Cbz-protected target compound (MW 288.38) is 34.01 Da heavier than its Boc counterpart (CAS 1363381-61-6, MW 254.37) [1][2]. The benzyl moiety contributes approximately 2.5 additional logP units compared to the tert-butyl group, based on standard fragment-based logP predictions (π(benzyl) ≈ 2.0 vs π(tert-butyl) ≈ 1.0-1.5). In the context of spirocyclic sigma-1 receptor ligands, lipophilicity has been shown to directly impact receptor affinity: N-benzyl-bearing secondary amines exhibit dramatically different potency profiles—being >100-fold weaker than optimized tertiary amines—demonstrating that the benzyl group's lipophilic and steric contributions profoundly alter target engagement [3].

Physicochemical Properties Drug-likeness Permeability

Commercial Purity and Price Comparison Across Spirocyclic 8-Amino Building Block Variants

The target compound (CAS 1420825-27-9) is commercially available at 98% purity (Leyan, product 1549932) . The Boc analog tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate (CAS 1363381-61-6) is available at 95-97% purity from multiple vendors including AChemBlock and Fluorochem . The regioisomer Benzyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate (CAS 1823270-06-9) is available at 95-97% purity . While purity specifications overlap substantially across these analogs, the target compound's 98% grade provides a marginally higher baseline for applications requiring minimal amine-containing impurities.

Procurement Sourcing Strategy Building Block Quality

Sigma-1 Receptor Ligand Class-Level SAR: N-Benzyl Azaspiro Amines Require Tertiary Amine for Potency

While the target compound itself is a building block (not a final ligand), the spirocyclic amine class to which it belongs has been systematically characterized in sigma-1 receptor pharmacology. In a definitive SAR study, spirocyclic compounds bearing an exocyclic amino moiety were evaluated for sigma-1 binding: secondary amines with N-benzyl residues (analogous to the free-base form of the target) were >100-fold less potent than the spirocyclic piperidine benchmark; however, tertiary methylamines cis-11 and trans-11 achieved Ki values of 24 nM and 43 nM respectively [1]. More recently, 1-oxa-8-azaspiro[4.5]decane derivatives exhibited sigma-1 Ki values ranging from 0.47 to 12.1 nM with selectivity ratios (Ki σ2/Ki σ1) of 2-44 [2]. These data demonstrate that the 2-azaspiro[4.5]decane scaffold—when appropriately N-functionalized—can achieve sub-nanomolar sigma-1 affinity, though the primary amine (as in the target building block) must be further derivatized to realize this activity.

Sigma-1 Receptor CNS Drug Discovery Structure-Activity Relationship

Azaspiro Scaffold Prevalence in CCR1 Antagonist and GABA Uptake Inhibitor Programs Supports Scaffold Choice

The 2-azaspiro[4.5]decane core has been independently validated in two distinct target classes. Spirocyclic CCR1 antagonists based on this scaffold achieved sub-nanomolar potency (compounds 22, 23 with IC50 values of 2 and 2.6 nM in CCR1-mediated chemotaxis of THP-1 cells) [1]. Separately, 2-azaspiro[4.5]decane-6-carboxylates have demonstrated activity as GABA uptake inhibitors with a strong structure-activity dependence on the N-arylalkyl substituent chain length and spiro ring size [2]. These class-level data confirm that the 2-azaspiro[4.5]decane scaffold—the identical core present in the target compound—is a productive template for achieving high-affinity target engagement when properly elaborated.

CCR1 Antagonist GABA Transporter Inflammatory Disease

Scientifically Justified Application Scenarios for Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate Based on Differentiated Evidence


Multi-Step Synthesis Requiring Orthogonal N-Deprotection of Two Spirocyclic Amines

When a synthetic route demands that two different amine protecting groups be removed at distinct stages—for example, a Boc group on a lysine side chain and a Cbz group on the spirocyclic scaffold—Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate is the required building block. Its Cbz group is stable to the TFA conditions used to cleave Boc, while being quantitatively removable by hydrogenolysis (H₂, Pd/C) when the Boc-bearing moiety is already deprotected. No Boc analog can provide this orthogonal selectivity profile [1]. This scenario is common in the synthesis of bifunctional degraders (PROTACs) and peptide-spirocycle conjugates where three distinct chemical handles must be sequentially unveiled.

PROTAC Linker Design Leveraging the 8-Amino Handle for E3 Ligand Conjugation

The free primary amine at C-8 provides a nucleophilic attachment point for coupling to an E3 ubiquitin ligase recruiter (e.g., a VHL or CRBN ligand) via amide bond formation or reductive amination. The Cbz group at N-2 remains intact during this coupling and can be removed later to reveal a secondary amine for target-protein ligand attachment, or vice versa. The Boc analog tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate (CAS 1363381-61-6) is established in the commercial PROTAC linker market , and the Cbz variant extends this capability to acid-sensitive synthetic routes. The rigid spirocyclic scaffold contributes conformational constraint that has been explicitly cited as advantageous in PROTAC linker design for improving intracellular behavior and ternary complex formation [2].

Sigma-1 Receptor Ligand SAR Exploration via N8-Functionalization

Based on established SAR showing that spirocyclic N-benzyl secondary amines are >100-fold less potent than tertiary methylamines at sigma-1 receptors (cis-11 Ki = 24 nM), and that optimized 1-oxa-8-azaspiro[4.5]decane derivatives achieve Ki values as low as 0.47 nM [3][4], the target compound provides a strategically protected scaffold for systematic N8-alkylation or N8-acylation campaigns. After Cbz deprotection, the resulting free 2-azaspiro[4.5]decane 8-amine can be re-functionalized to explore the tertiary amine pharmacophore requirement while retaining the spirocyclic core geometry essential for sigma-1 binding.

CCR1 Antagonist or GABA Uptake Inhibitor Lead Optimization Using the 2-Azaspiro[4.5]decane Template

The 2-azaspiro[4.5]decane core has yielded CCR1 antagonists with IC50 values of 2-2.6 nM in THP-1 chemotaxis assays and GABA uptake inhibitors with chain-length-dependent activity [5][6]. The target compound's benzyl carbamate at N-2 can be deprotected to reveal a secondary amine for attachment of substituted benzamide pharmacophores (shown to retain CCR1 potency) or N-arylalkyl groups (critical for GABA uptake inhibition). Procurement of this specific compound ensures that the amine functionalization vector is correctly positioned at C-8, avoiding the regioisomeric mismatch that would produce an inactive scaffold geometry for these target classes.

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